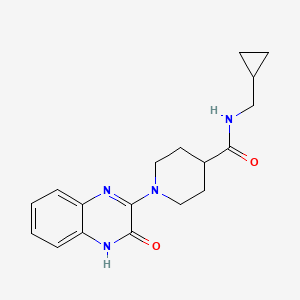
N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide is a notable compound in both chemistry and pharmaceuticals. Recognized for its complex structure, this compound showcases unique functional groups that contribute to its versatile reactivity and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically starts with the quinoxaline ring formation. A common method involves the condensation of o-phenylenediamine with a dicarbonyl compound under acidic conditions to form the quinoxaline core. Subsequent steps include the formation of the piperidine ring via cyclization and introduction of the cyclopropylmethyl group through alkylation reactions.
Industrial Production Methods: : Industrial production often involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include using high-efficiency catalysts and solvent systems that facilitate the sequential reactions without intermediate purification steps.
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically with reagents like KMnO₄ or H₂O₂, converting specific functional groups into more oxidized states.
Reduction: : Reduction reactions involve agents like LiAlH₄ or NaBH₄, targeting specific functional groups to yield the corresponding reduced forms.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, given the compound’s multiple reactive sites.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: : Lithium aluminium hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: : Halides, Lewis acids, bases
Major Products Formed: : The products of these reactions vary based on the specific reagents and conditions employed, but typically include derivatives with modified oxidation states or substituted functional groups.
科学研究应用
Chemistry: : In chemistry, N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide serves as a building block for more complex molecules, utilized in synthesis protocols aiming to develop novel compounds with specific properties.
Biology and Medicine: : The compound is explored for its biological activity, potentially impacting various biochemical pathways. Research indicates its utility in drug development, targeting specific receptors or enzymes crucial in disease processes.
Industry: : In industrial applications, this compound can be used in the production of specialty chemicals, intermediates for pharmaceuticals, and possibly in material science for developing novel polymers or materials with desired properties.
作用机制
The mechanism of action for N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as specific enzymes or receptors. The compound’s unique structure allows it to fit into active sites, either inhibiting or modulating their activity, thereby affecting the biochemical pathways and physiological outcomes.
相似化合物的比较
Comparing with compounds such as quinoxaline derivatives or piperidine analogs, N-(cyclopropylmethyl)-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide stands out due to its combination of functional groups, which enhance its reactivity and potential biological activity.
Similar Compounds
Quinoxaline derivatives
Piperidine analogs
Cyclopropylmethyl-substituted compounds
属性
IUPAC Name |
N-(cyclopropylmethyl)-1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(19-11-12-5-6-12)13-7-9-22(10-8-13)16-18(24)21-15-4-2-1-3-14(15)20-16/h1-4,12-13H,5-11H2,(H,19,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMRSBYIWVMIME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














